molecular formula C11H7BrO4 B170646 Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate CAS No. 116543-92-1

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B170646
CAS No.: 116543-92-1
M. Wt: 283.07 g/mol
InChI Key: IUMTXDXUKVLQLE-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C11H7BrO4 and a molecular weight of 283.07 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate typically involves the bromination of chromene derivatives followed by esterification. One common method includes the reaction of 6-bromo-4-oxo-4H-chromene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: Contains a fluorine atom instead of bromine.

    6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: A related compound with additional functional groups.

Uniqueness

Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic and biological applications .

Properties

IUPAC Name

methyl 6-bromo-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMTXDXUKVLQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
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Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 6
Methyl 6-bromo-4-oxo-4H-chromene-2-carboxylate

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